molecular formula C24H24F3N5O B11247361 6-methyl-N-(4-methylphenyl)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine

6-methyl-N-(4-methylphenyl)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine

Cat. No.: B11247361
M. Wt: 455.5 g/mol
InChI Key: AFKRXIRCCMXQPQ-UHFFFAOYSA-N
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Description

6-methyl-N-(4-methylphenyl)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperazine moiety, and a trifluoromethyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(4-methylphenyl)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine involves multiple steps, including the formation of the pyrimidine ring, the introduction of the piperazine moiety, and the attachment of the trifluoromethyl group. Common reagents used in these reactions include pyrimidine derivatives, piperazine, and trifluoromethyl benzoyl chloride. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(4-methylphenyl)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-methyl-N-(4-methylphenyl)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-N-(4-methylphenyl)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of cellular pathways and processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-N-(4-methylphenyl)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C24H24F3N5O

Molecular Weight

455.5 g/mol

IUPAC Name

[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C24H24F3N5O/c1-16-3-9-20(10-4-16)29-21-15-17(2)28-23(30-21)32-13-11-31(12-14-32)22(33)18-5-7-19(8-6-18)24(25,26)27/h3-10,15H,11-14H2,1-2H3,(H,28,29,30)

InChI Key

AFKRXIRCCMXQPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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